4,6-Dimethoxy-7-trifluoroacetylindole
Overview
Description
4,6-Dimethoxy-7-trifluoroacetylindole is a synthetic indole derivative characterized by the presence of methoxy groups at positions 4 and 6, and a trifluoroacetyl group at position 7 on the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-7-trifluoroacetylindole typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces formyl groups at specific positions on the indole ring. This is followed by methoxylation and trifluoroacetylation steps .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes:
Methoxylation: Introduction of methoxy groups at positions 4 and 6.
Trifluoroacetylation: Addition of a trifluoroacetyl group at position 7 using trifluoroacetic anhydride in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-7-trifluoroacetylindole undergoes various chemical reactions, including:
Oxidation: Conversion to indoloquinones using oxidizing agents like hydrogen peroxide and hydrochloric acid.
Reduction: Reduction of the trifluoroacetyl group to a hydroxyl group under mild conditions.
Substitution: Electrophilic substitution reactions at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Formation of 6-methoxy-4,7-indoloquinones.
Reduction: Formation of 4,6-dimethoxy-7-hydroxyindole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dimethoxy-7-trifluoroacetylindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-7-trifluoroacetylindole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4,6-Dimethoxyindole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
7-Trifluoroacetylindole: Lacks the methoxy groups, affecting its reactivity and biological activity.
4,6-Dimethoxy-2-substituted indoles: Similar structure but with different substituents at position 2, leading to varied applications
Uniqueness: 4,6-Dimethoxy-7-trifluoroacetylindole is unique due to the combined presence of methoxy and trifluoroacetyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4,6-dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-18-7-5-8(19-2)9(11(17)12(13,14)15)10-6(7)3-4-16-10/h3-5,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHZFHAYQFIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)C(=O)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204912 | |
Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-11-2 | |
Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.